molecular formula C12H17FN2O3S B11503886 2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide

2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide

Cat. No.: B11503886
M. Wt: 288.34 g/mol
InChI Key: PVSHSIGUJMRIEU-UHFFFAOYSA-N
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Description

2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a fluorine atom and a sulfonamide group in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide typically involves the following steps:

    N-Methylation: The starting material, 4-fluorobenzenesulfonamide, is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Acylation: The N-methylated product is then acylated with isopropyl chloroacetate in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible antimicrobial or anti-inflammatory properties.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The presence of the sulfonamide group suggests it could mimic para-aminobenzoic acid (PABA), interfering with folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Fluorobenzene derivatives: Compounds with similar fluorine substitution on the benzene ring.

    N-Methylacetamides: Compounds with similar N-methyl and acetamide groups.

Uniqueness

2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not found in simpler analogs.

Properties

Molecular Formula

C12H17FN2O3S

Molecular Weight

288.34 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-propan-2-ylacetamide

InChI

InChI=1S/C12H17FN2O3S/c1-9(2)14-12(16)8-15(3)19(17,18)11-6-4-10(13)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,16)

InChI Key

PVSHSIGUJMRIEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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